molecular formula C16H12F2N2O3 B2830772 N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide CAS No. 1645414-02-3

N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide

Cat. No.: B2830772
CAS No.: 1645414-02-3
M. Wt: 318.28
InChI Key: YYHMISNEMZUEPN-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide, also known as CMB-3-1, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been shown to have potential applications in the field of cancer research.

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

Studies on the photochemical behavior of compounds closely related to N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide have shown that the presence of cyano and methoxy substituents can lead to the formation of twisted intramolecular charge transfer (TICT) states. This phenomenon is highly dependent on the nature of the substituent and the solvent used. For instance, compounds with methoxy, methoxycarbonyl, or cyano substituents exhibit TICT states, while those with methyl, hydrogen, chloro, or trifluoromethyl do not. This behavior indicates potential applications in the study of photochemical processes and the development of photoresponsive materials (Yang et al., 2004).

Intermolecular Interactions and Molecular Structure

The molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with similarities to this compound, have been explored. Studies involving single-crystal X-ray diffraction and DFT calculations reveal how crystal packing and dimerization influence molecular geometry, particularly dihedral angles and aromatic ring conformation. Such insights are crucial for understanding the physical and chemical properties of these compounds, with implications for the design and synthesis of materials with tailored properties (Karabulut et al., 2014).

Antimicrobial Activity

Research into N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which share structural features with this compound, has demonstrated significant antimicrobial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The findings suggest potential applications in developing new antimicrobial agents (Desai et al., 2013).

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c1-23-14-5-3-2-4-10(14)13(8-19)20-16(22)9-6-11(17)15(21)12(18)7-9/h2-7,13,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHMISNEMZUEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=C(C(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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